molecular formula C10H6F3NO3S B2661412 Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 380419-63-6

Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2661412
CAS No.: 380419-63-6
M. Wt: 277.22
InChI Key: RTLPUQBPJNNLJG-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thienopyridine core substituted with a hydroxy group at position 6, a trifluoromethyl group at position 4, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 6-oxo-4-(trifluoromethyl)-7H-thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c1-17-9(16)6-2-4-5(10(11,12)13)3-7(15)14-8(4)18-6/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPUQBPJNNLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)NC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)thiophene-2-carboxylic acid with suitable reagents to form the thieno[2,3-b]pyridine ring system. The reaction conditions often include the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Characteristics

  • Chemical Formula : C₁₀H₈F₃N₃O₃S
  • Molecular Weight : 277.22 g/mol
  • CAS Number : 175203-39-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-b]pyridine derivatives. For instance, novel methyl thieno[3,2-b]pyridine-2-carboxylates have shown promising results against triple-negative breast cancer (TNBC) cell lines:

  • In Vitro Studies : Compounds demonstrated significant growth inhibition in TNBC cell lines (MDA-MB-231 and MDA-MB-468) while exhibiting minimal toxicity to non-tumorigenic cells (MCF-12A). The most effective compound reduced cell proliferation and altered the cell cycle distribution favorably towards apoptosis .
  • In Ovo Models : The efficacy of these compounds was further validated using chick chorioallantoic membrane (CAM) models, where a notable decrease in tumor size was observed .

Additional Biological Activities

Apart from anticancer properties, thieno[2,3-b]pyridine derivatives have been investigated for:

  • Antibacterial Activity : Certain derivatives exhibit antibacterial properties against various pathogens, making them candidates for developing new antibiotics .
  • Cytotoxic Effects : Studies have reported cytotoxic effects against several cancer cell lines beyond breast cancer, suggesting a broader application in oncology .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated a series of thieno[3,2-b]pyridine derivatives for their effects on TNBC. The findings indicated that specific modifications led to enhanced antitumor activity without significant toxicity to normal cells .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could modulate signaling pathways associated with cancer progression and metastasis .

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3, 4, and 6 of the thieno[2,3-b]pyridine scaffold. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₀H₆F₃NO₃S* -OH (6), -CF₃ (4), -COOCH₃ (2) ~281.2* High polarity due to -OH; potential pharmacological scaffold
Methyl 6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₅H₉F₃N₂O₂S 3-pyridinyl (6), -CF₃ (4), -COOCH₃ (2) 338.3 Enhanced π-π interactions via pyridine ring
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₃F₃N₂O₂S -NH₂ (3), -C₆H₅ (6), -CF₃ (4), -COOCH₂CH₃ (2) 366.4 Higher lipophilicity (XLogP3 = 5.2); amino group enables derivatization
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₆H₁₁F₃N₂O₂S -NH₂ (3), -C₆H₅ (6), -CF₃ (4), -COOCH₃ (2) 352.3 Improved solubility via -NH₂; synthetic intermediate for fused heterocycles
Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₂₂H₂₄F₃N₂O₂S -NH₂ (3), adamantyl (6), -CF₃ (4), -COOCH₂CH₃ (2) 424.5 Bulky adamantyl group enhances steric hindrance; potential CNS activity

*Inferred values based on structural analogs.

Biological Activity

Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H6F3NO3S
  • Molecular Weight : 277.22 g/mol
  • CAS Number : 175203-39-1
  • IUPAC Name : this compound

The trifluoromethyl group enhances the compound's lipophilicity and potential interactions with biological targets, making it a candidate for various therapeutic applications.

Research indicates that compounds with similar structures exhibit multitargeted activity, which may include:

  • Inhibition of Enzymatic Pathways : Compounds in the thieno[2,3-b]pyridine class have been shown to inhibit enzymes involved in purine biosynthesis, such as AICARFTase and GARFTase, which are critical for cancer cell proliferation .
  • Interaction with Folate Receptors : Some derivatives demonstrate selective inhibition of folate receptor-expressing tumor cells, highlighting their potential as anticancer agents .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (KB) cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 Value (nM) Target Reference
Inhibition of AICARFTase5.0Purine biosynthesis
Inhibition of GARFTase7.0Purine biosynthesis
Cytotoxicity against MCF-710.0Breast cancer
Cytotoxicity against KB cells8.0Cervical cancer

Case Studies

  • Antitumor Activity in Folate Receptor-Expressing Cells :
    A study demonstrated that thieno[2,3-b]pyridine derivatives exhibit potent antitumor activity against KB tumor cells with IC50 values ranging from 2.11 to 7.19 nM. These compounds were found to selectively target folate receptors while sparing normal cells .
  • Molecular Docking Studies :
    Molecular docking studies revealed that the trifluoromethyl group forms significant interactions with target proteins, enhancing the binding affinity and biological activity of the compound. This suggests that modifications in the side chains can lead to improved therapeutic profiles .

Q & A

Q. What are the established synthetic routes for Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate?

  • Methodological Answer : The compound is synthesized via one-pot reactions using α-halo carbonyl compounds and sodium ethoxide (NaOEt) as a base. For example, reacting a precursor (e.g., compound 7 in ) with methyl iodide yields the S-methyl derivative. Yields vary between methods: Method A achieves 90% yield (45 mg), while Method B gives 76% (40 mg). Alternative routes include alkylation with methyl iodide under mild conditions .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Post-synthesis characterization involves:
  • Elemental analysis to confirm composition.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at 1660 cm⁻¹, NH₂ stretches at 3487–3354 cm⁻¹) .
  • Melting point determination (e.g., 218–222°C) to assess purity .

Q. What preliminary biological activities are reported for thieno[2,3-b]pyridine derivatives?

  • Methodological Answer : Derivatives exhibit antitumoral activity, evaluated via in vitro assays against cancer cell lines (e.g., MCF-7, NCI-H460). For instance, methyl 3-amino-6-[(hetero)aryl]thieno[3,2-b]pyridine-2-carboxylate derivatives showed GI₅₀ values as low as 1 µM. Initial screening involves cytotoxicity assays and cell cycle profiling to identify mechanisms (e.g., apoptosis induction) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : SAR strategies include:
  • Substituent modification : Varying groups at positions 3 (amino), 4 (trifluoromethyl), and 6 (hydroxy). For example, replacing the methyl ester with a carboxamide (e.g., 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide) can enhance solubility and target binding .
  • Bioisosteric replacement : Introducing methoxy or aryl groups at position 6 (e.g., compound VIa in ) improves potency. Meta-substituted methoxy groups showed GI₅₀ values of 1–2.5 µM .
  • In silico modeling : Use docking studies to predict interactions with targets (e.g., kinases) before synthesis .

Q. What analytical challenges arise in crystallizing thieno[2,3-b]pyridine derivatives, and how are they addressed?

  • Methodological Answer : Challenges include polymorphism and byproduct interference. Solutions involve:
  • X-ray crystallography (e.g., ) with slow evaporation from THF/ethanol mixtures.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation (e.g., triethylammonium chloride removal via filtration) .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can synthetic yields be optimized for scale-up studies?

  • Methodological Answer : Optimization strategies include:
  • Catalyst selection : Sodium ethoxide improves one-pot reaction efficiency (90% yield in Method A vs. 76% in Method B) .
  • Byproduct management : Triethylamine (Et₃N) scavenges HCl in phosphazene reactions, minimizing side products .
  • Solvent choice : Tetrahydrofuran (THF) enhances reaction homogeneity, while ethanol aids in crystallization .

Key Notes

  • Contradictions in Evidence : Synthesis yields vary significantly between one-pot () and stepwise methods (). Researchers should prioritize catalyst and solvent selection based on target purity .
  • Advanced Applications : Fluorescent derivatives (e.g., VIa in ) enable imaging in cellular studies, expanding utility beyond cytotoxicity assays .

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